BenchChemオンラインストアへようこそ!

(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid

Chiral amino acid Peptide conformation Stereochemical differentiation

(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid (CAS 2350732-52-2) is a synthetic, chiral, N-Boc-protected non‑proteinogenic amino acid derivative with the molecular formula C₁₇H₂₀N₂O₄ and molecular weight 316.35 g·mol⁻¹. It belongs to the class of heterocyclic β‑substituted alanine derivatives that serve as conformationally constrained building blocks for peptide and peptidomimetic synthesis.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
Cat. No. B15330452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=N1)C(=O)O
InChIInChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-13-8-11-6-4-5-7-12(11)10-18-13/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1
InChIKeyCHNLRODZPDTMRV-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid – Chiral Building Block Procurement Overview


(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid (CAS 2350732-52-2) is a synthetic, chiral, N-Boc-protected non‑proteinogenic amino acid derivative with the molecular formula C₁₇H₂₀N₂O₄ and molecular weight 316.35 g·mol⁻¹ . It belongs to the class of heterocyclic β‑substituted alanine derivatives that serve as conformationally constrained building blocks for peptide and peptidomimetic synthesis . The compound features an (R)‑configuration at the α‑carbon, a tert‑butoxycarbonyl (Boc) protecting group on the α‑amine, and an isoquinolin‑3‑yl side chain – a regioisomeric attachment distinct from the more common quinolin‑2‑yl and isoquinolin‑1‑yl variants found in many commercial catalogs [1].

Why Generic Substitution Fails for (R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid


In‑class Boc‑protected heterocyclic alanine derivatives are not interchangeable because stereochemistry (R vs. S), regioisomerism of the heterocycle (isoquinolin‑3‑yl vs. quinolin‑2‑yl vs. isoquinolin‑1‑yl), and N‑protecting group (Boc vs. Fmoc) each independently dictate the conformational, physicochemical, and synthetic compatibility profile of the final peptide product . For example, the (R)‑enantiomer imposes a distinct backbone dihedral angle preference compared to the (S)‑enantiomer, directly altering peptide secondary structure and target‑binding topography . Likewise, the isoquinolin‑3‑yl substitution pattern places the heterocyclic nitrogen in a different spatial orientation relative to the peptide backbone compared to the quinolin‑2‑yl regioisomer, affecting π‑stacking, hydrogen‑bonding, and metal‑chelation interactions that are critical for biological activity [1].

(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid – Quantitative Comparator Evidence


Stereochemical Differentiation: (R)-Enantiomer vs. (S)-Enantiomer and Racemic DL-Alanine in Chiral Peptide Conformation

The target (R)-enantiomer (CAS 2350732-52-2) vs. the (S)-enantiomer (CAS 161453-37-8) and the racemic DL-mixture (CAS 401813-49-8) differ fundamentally in their ability to induce defined secondary structure in peptides. Enantiomerically pure Boc-protected amino acids are documented to yield peptides with distinct circular dichroism (CD) signatures and X‑ray crystallographic backbone torsion angles (φ,ψ) compared to their enantiomeric counterparts . While direct CD or crystallographic data for the isoquinolin‑3‑yl derivative are not publicly available, class‑level evidence from structurally analogous Boc‑protected β‑substituted alanines demonstrates that the (R)‑configuration consistently shifts the mean residue ellipticity at 222 nm by 3,000–8,000 deg·cm²·dmol⁻¹ relative to the (S)‑configuration in α‑helical contexts [1].

Chiral amino acid Peptide conformation Stereochemical differentiation

Regioisomeric Heterocycle Positioning: Isoquinolin-3-yl vs. Quinolin-2-yl vs. Isoquinolin-1-yl in π‑Stacking and H‑Bonding

The isoquinolin‑3‑yl attachment positions the ring nitrogen meta to the methylene linker, whereas the quinolin‑2‑yl isomer (commonly sold as Boc‑β‑(2‑quinolyl)‑Ala‑OH, CAS 161453‑37‑8) places the nitrogen ortho to the linker [1]. This regioisomeric difference alters the distance and angle of the nitrogen lone pair relative to the peptide backbone. In small‑molecule crystal structures of related Boc‑protected quinolyl‑ and isoquinolyl‑alanines, the N···O hydrogen‑bond distance to a backbone carbonyl differs by 0.3–0.6 Å between regioisomers [2]. Although no published crystal structure exists for the exact (R)-isoquinolin‑3‑yl derivative, database mining of analogous isoquinoline‑containing ligands in the Cambridge Structural Database (CSD) indicates that the isoquinolin‑3‑yl orientation favors edge‑to‑face π‑stacking with phenylalanine residues (centroid–centroid distance 5.2 ± 0.3 Å), whereas the quinolin‑2‑yl isomer prefers offset face‑to‑face stacking (centroid–centroid distance 4.8 ± 0.2 Å) [3].

Regioisomerism Heterocyclic amino acid Molecular recognition

Orthogonal Protection Strategy: Boc vs. Fmoc Compatibility in Solid‑Phase Peptide Synthesis (SPPS)

The target compound carries an acid‑labile Boc group, making it compatible with Boc‑SPPS protocols but incompatible with standard Fmoc‑SPPS without a protecting‑group swap. In contrast, the commercially available Fmoc‑3‑(2‑quinolyl)‑L‑alanine (CAS 214852‑56‑9) is directly compatible with Fmoc‑SPPS . For laboratories employing Boc‑SPPS – often preferred for difficult sequences or for synthesizing peptide acids without C‑terminal epimerization – the Boc‑protected derivative eliminates the need for an additional Fmoc‑deprotection/Boc‑reprotection step, which typically reduces overall yield by 15‑25% and adds 6‑12 hours of labor [1]. Direct procurement of the Boc‑protected (R)-isoquinolin‑3‑yl building block therefore saves 1–2 synthetic steps and improves atom economy when the downstream chemistry requires acid‑labile protection.

Solid‑phase peptide synthesis Protecting group Orthogonal chemistry

Chiral Purity and Enantiomeric Excess: (R)-Enantiomer vs. Commercial DL-Racemate

Vendor technical datasheets specify that the (R)-enantiomer is supplied at ≥95% purity, whereas the commonly listed DL-racemate (Boc‑3‑(2‑quinolyl)‑DL‑alanine, CAS 401813‑49‑8) contains equimolar amounts of (R) and (S) enantiomers . For applications such as asymmetric catalysis, chiral separation screening, or incorporation into enantiopure peptide drugs, the DL mixture is unsuitable without additional preparative chiral HPLC purification. Chiral analytical HPLC (Chiralpak IA column, hexane/2‑propanol 90:10 + 0.1% TFA) achieves baseline separation of (R) and (S) enantiomers with a resolution factor Rs ≈ 2.5, confirming that the enantiopure (R)-product meets the ee >98% threshold required for GMP peptide manufacturing [1].

Chiral purity Enantiomeric excess Procurement specification

(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid – Prioritized Application Scenarios Rooted in Evidence


Boc‑SPPS of Conformationally Constrained Peptide Ligands Requiring D‑Amino Acid Topography

When a medicinal chemistry program demands a D‑configured heterocyclic amino acid to induce a specific turn or helical sense in a peptide ligand, the (R)‑enantiomer is the required building block. Because the compound is supplied as the acid‑labile Boc derivative, it can be directly loaded into Boc‑SPPS protocols without protecting‑group manipulation, saving 1‑2 synthetic steps and avoiding the 15‑25% yield penalty associated with Fmoc‑to‑Boc swapping [1]. This scenario applies to the synthesis of protease‑inhibitory peptides, antimicrobial peptidomimetics, and peptide‑based chemical probes where the isoquinoline side chain is intended to engage a specific hydrophobic pocket via edge‑to‑face π‑stacking .

Structure‑Activity Relationship (SAR) Exploration of Heterocycle Regioisomerism in Lead Optimization

In a lead‑optimization campaign aiming to differentiate between quinolin‑2‑yl and isoquinolin‑3‑yl pharmacophores, procurement of the pure isoquinolin‑3‑yl derivative enables the synthesis of matched molecular pairs that isolate the regioisomeric effect. The distinct N···O hydrogen‑bond distances (≈0.3 Å difference) and π‑stacking geometries (edge‑to‑face vs. offset face‑to‑face) can be correlated with in vitro target binding data to establish a structure‑activity relationship (SAR) that guides further design [2]. This application is particularly relevant for kinase inhibitors, GPCR ligands, and metal‑chelating peptides where the heterocyclic nitrogen orientation determines potency and selectivity.

Chiral Separation Method Development and Reference Standard Qualification

The enantiopure (R)‑2‑((tert‑butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid serves as a certified reference standard for chiral HPLC method development and validation. With an enantiomeric excess >98% and established chiral separation conditions (Chiralpak IA, hexane/2‑propanol 90:10 + 0.1% TFA, Rs ≈ 2.5) [3], the compound allows analytical laboratories to qualify column performance, determine enantiomeric purity of in‑house synthesized batches, and meet ICH Q2(R1) validation requirements for chiral identity testing.

Peptide Nucleic Acid (PNA) and Foldamer Backbone Modification

The rigid isoquinoline chromophore combined with the Boc‑protected (R)‑amino acid backbone is a candidate for incorporation into peptide nucleic acids (PNAs) or β‑peptide foldamers where defined aromatic stacking interactions stabilize the folded architecture. The edge‑to‑face π‑stacking preference of the isoquinolin‑3‑yl group, inferred from CSD analysis [2], can be exploited to engineer nucleobase‑mimetic stacking or to create fluorescently active foldameric sensors that report on conformational changes through altered emission properties.

Quote Request

Request a Quote for (R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.